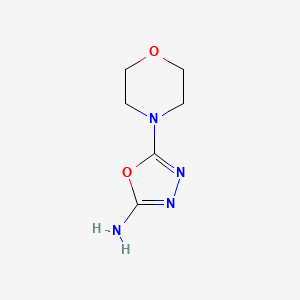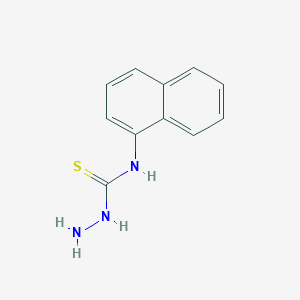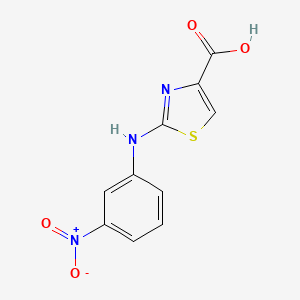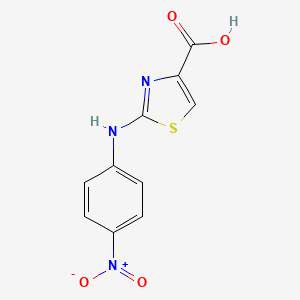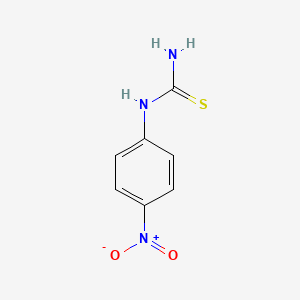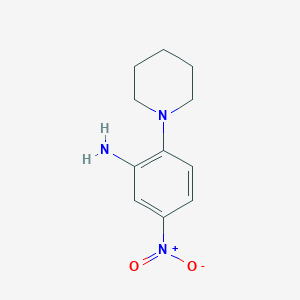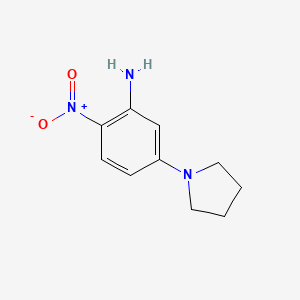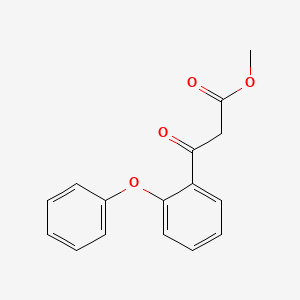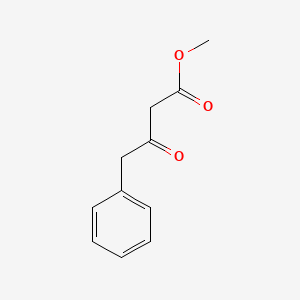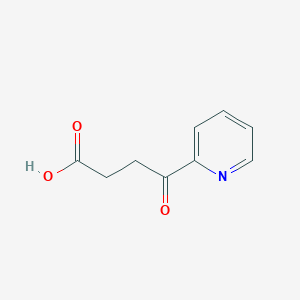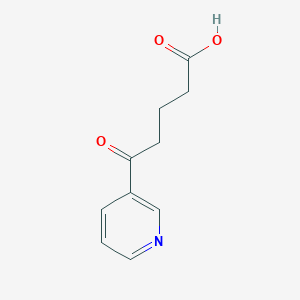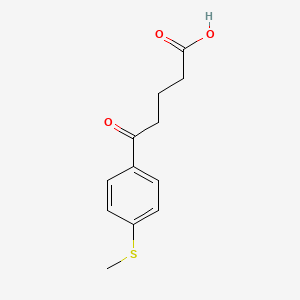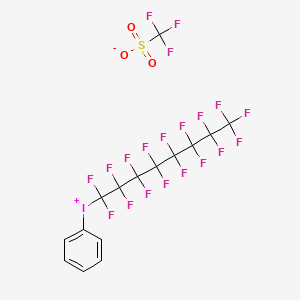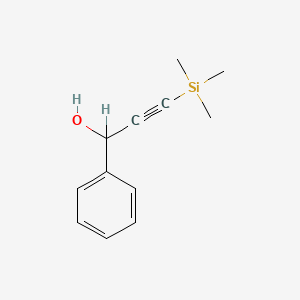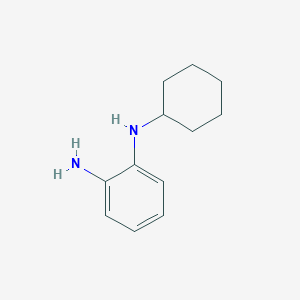
N-(2-aminophenyl)-N-cyclohexylamine
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “N-(2-aminophenyl)-N-cyclohexylamine” were not found, there are general methods for synthesizing similar compounds. For instance, N-(2-aminophenyl)isoindoles can be prepared by the reaction of o-(bromomethyl)benzophenones with 1,2-phenylenediamines .
Chemical Reactions Analysis
While specific reactions involving “N-(2-aminophenyl)-N-cyclohexylamine” were not found, similar compounds such as N-(2-aminophenyl)isoindoles have been studied. These compounds can react with Ac2O to form 1,N-diacetyl- or 1,N,N-triacetyl derivatives .
Aplicaciones Científicas De Investigación
1. Synthesis of Secondary Amides
- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate .
- Methods of Application: The strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . This protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .
- Results or Outcomes: The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .
2. Anti-Cancer Drug Synthesis
- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of the anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide .
- Methods of Application: The compound was synthesized in a good yield and characterized by different spectroscopic techniques (1H, 13CNMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .
- Results or Outcomes: The XRD data confirms that the crystal structure is orthorhombic with space group of Pca21 . The intermolecular interactions (N–H … O and N–H … Cg) inside the molecule stabilize the crystal structure .
3. Synthesis of Pyrrolo[1,2-a]-quinoxalines
- Summary of Application: N-(2-Aminophenyl)pyrroles, which can be derived from N-(2-aminophenyl)-N-cyclohexylamine, were found to be convenient reagents for the synthesis of pyrrolo[1,2-a]-quinoxalines .
- Methods of Application: The reaction of N-(2-aminophenyl)pyrroles with equivalents of one-atom synthons led to the formation of С(3а)–С(4) and С(4)–N(5) bonds of the pyrrolo[1,2-a]-quinoxaline system .
- Results or Outcomes: The synthesis of pyrrolo[1,2-a]-quinoxalines was successfully achieved .
4. Synthesis of Secondary Amides
- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate .
- Methods of Application: The strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . This protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .
- Results or Outcomes: The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .
5. Anti-Cancer Drug Synthesis
- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of the anti-cancer drug N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide .
- Methods of Application: The compound was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .
- Results or Outcomes: The synthesized compound was characterized by different spectroscopic techniques .
6. Dual Inhibitors for Bcr-Abl and Histone Deacetylase
- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the design of novel Bcr-Abl and histone deacetylase dual inhibitors .
- Methods of Application: The designed compounds were synthesized and tested, showing inhibitory activity against Bcr-Abl and HDAC1 .
- Results or Outcomes: The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .
7. Synthesis of Secondary Amides
- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate .
- Methods of Application: The strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . This protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .
- Results or Outcomes: The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .
8. Anti-Cancer Drug Synthesis
- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of the anti-cancer drug N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide .
- Methods of Application: The compound was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .
- Results or Outcomes: The synthesized compound was characterized by different spectroscopic techniques .
9. Dual Inhibitors for Bcr-Abl and Histone Deacetylase
- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the design of novel Bcr-Abl and histone deacetylase dual inhibitors .
- Methods of Application: The designed compounds were synthesized and tested, showing inhibitory activity against Bcr-Abl and HDAC1 .
- Results or Outcomes: The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .
Direcciones Futuras
While specific future directions for “N-(2-aminophenyl)-N-cyclohexylamine” were not found, similar compounds have been studied for their potential applications. For instance, N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives have shown potential to inhibit the receptor-binding domain (RBD) of SARS-CoV-2 spike glycoprotein .
Propiedades
IUPAC Name |
2-N-cyclohexylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQACKMXMLJSWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363986 | |
| Record name | N~1~-Cyclohexylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827703 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-aminophenyl)-N-cyclohexylamine | |
CAS RN |
74628-31-2 | |
| Record name | N~1~-Cyclohexylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

